molecular formula C8H10BFO3 B14759512 (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid

(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid

Cat. No.: B14759512
M. Wt: 183.97 g/mol
InChI Key: USQBDTRELSTOHZ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, with the presence of a base such as potassium acetate to facilitate the formation of the boronic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium acetate, used to facilitate the formation of boronic acids.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura cross-coupling and alkylated aromatic compounds in the case of Friedel-Crafts alkylation .

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound is used in the development of new drugs. Its ability to form stable carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the synthesis of biologically active molecules .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methoxy-3-methylphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C8H10BFO3

Molecular Weight

183.97 g/mol

IUPAC Name

(2-fluoro-5-methoxy-3-methylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,11-12H,1-2H3

InChI Key

USQBDTRELSTOHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C)OC)(O)O

Origin of Product

United States

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